2-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone
Description
This compound is a structurally complex molecule featuring a triazolopyrazine core fused with an indole moiety and substituted with a trifluoromethyl group and a 2-methoxyethyl chain. The triazolopyrazine scaffold is known for its role in modulating enzymatic activity, particularly in targeting kinases or peptidases like dipeptidyl peptidase IV (DPP-IV) . The trifluoromethyl group enhances metabolic stability and binding affinity through hydrophobic interactions, while the 2-methoxyethyl substituent may influence solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C19H20F3N5O2 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-3-yl]-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethanone |
InChI |
InChI=1S/C19H20F3N5O2/c1-29-9-8-25-11-13(14-4-2-3-5-15(14)25)10-17(28)26-6-7-27-16(12-26)23-24-18(27)19(20,21)22/h2-5,11H,6-10,12H2,1H3 |
InChI Key |
DAJFZAMDKIJGBJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)CC(=O)N3CCN4C(=NN=C4C(F)(F)F)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the methoxyethyl group. The triazolopyrazine moiety is then synthesized separately and coupled with the indole derivative under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Bioactivity Comparisons
Key Observations :
Triazolopyrazine Core : The target compound shares the triazolopyrazine scaffold with sitagliptin, a clinically validated DPP-IV inhibitor. This core is critical for binding to the catalytic site of DPP-IV via hydrogen bonding and π-π stacking .
Trifluoromethyl Group : Present in both the target compound and sitagliptin, this group enhances selectivity and metabolic stability by resisting oxidative degradation .
Indole vs. β-Aminoamide: Unlike sitagliptin’s β-aminoamide side chain, the target compound’s indole-methoxyethyl group may alter binding kinetics or off-target effects.
Comparison with Triazole Derivatives: The compound in uses a simpler triazole scaffold with sulfonyl and thioether groups, demonstrating how minor structural changes shift bioactivity from peptidase inhibition to antifungal action .
Structure-Activity Relationship (SAR) Insights
- Triazolopyrazine Substitutions : The 3-trifluoromethyl group on the triazolopyrazine ring is a conserved feature in DPP-IV inhibitors (e.g., sitagliptin), as it fills a hydrophobic pocket in the enzyme’s active site .
- Indole Modifications : The 2-methoxyethyl chain on the indole moiety may improve solubility compared to bulkier aryl groups (e.g., 2,4,5-trifluorophenyl in ), but this could reduce membrane permeability .
- Electron-Withdrawing Groups : Fluorine atoms (e.g., trifluoromethyl or trifluorophenyl) enhance binding affinity and pharmacokinetic properties by reducing metabolic clearance .
Pharmacokinetic and Selectivity Comparisons
Table 2: Pharmacokinetic and Selectivity Profiles
- Sitagliptin Benchmark : Sitagliptin’s high oral bioavailability and selectivity underscore the triazolopyrazine scaffold’s suitability for drug development . The target compound’s lack of reported data highlights a critical research gap.
Research Findings and Methodological Insights
Bioactivity Clustering : Compounds with triazolopyrazine cores cluster together in bioactivity profiles, correlating with shared targets like DPP-IV or kinases .
Similarity Metrics: Tanimoto and Dice coefficients (using MACCS or Morgan fingerprints) quantify structural similarity between the target compound and known inhibitors, aiding virtual screening .
Molecular Networking : MS/MS-based cosine scoring () could dereplicate the target compound’s analogs by comparing fragmentation patterns of related triazolopyrazines .
Biological Activity
The compound 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone , also referred to by its ChemDiv ID Y043-3107, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of the compound is with a structure that includes an indole moiety and a triazolo-pyrazine core. The presence of trifluoromethyl and methoxyethyl groups suggests potential for significant biological interactions.
Structural Representation
| Property | Description |
|---|---|
| Molecular Formula | C19H20F3N5O2 |
| Molecular Weight | 393.39 g/mol |
| IUPAC Name | 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing indole and triazole moieties. For instance, mercapto-substituted 1,2,4-triazoles have shown promising results in inhibiting cancer cell lines. A related study reported that triazole derivatives exhibited significant cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 6.2 to 43.4 μM depending on the specific derivative tested .
In the context of Y043-3107, its structural analogs have demonstrated similar activities, suggesting that this compound may also possess significant anticancer properties. The indole structure is known for its role in various pharmacological activities including antitumor effects.
Antimicrobial Activity
The antimicrobial properties of indole derivatives are well-documented. Compounds with similar structures have been reported to exhibit antibacterial and antifungal activities. For example, certain triazole-thione derivatives have shown effective inhibition against pathogenic bacteria and fungi . The presence of the trifluoromethyl group in Y043-3107 may enhance its lipophilicity and membrane permeability, potentially increasing its effectiveness as an antimicrobial agent.
Anti-inflammatory Effects
Indoles are often associated with anti-inflammatory properties due to their ability to modulate inflammatory pathways. Compounds related to Y043-3107 have been evaluated for their anti-inflammatory effects in various models. For instance, some indole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in vitro . This suggests that Y043-3107 could also be explored for its anti-inflammatory potential.
Case Studies
Several case studies have focused on similar compounds within the indole and triazole families:
- Indole Derivatives : A study demonstrated that a series of indole derivatives exhibited potent anticancer activity against multiple tumor cell lines with IC50 values below 25 μM.
- Triazole Compounds : Research indicated that triazole compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 μg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
